4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride
Overview
Description
The compound “4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride” is a complex organic molecule. It likely contains an amino group (-NH2), a methoxy group (-OCH3), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a butyric acid group (a four-carbon acid, -CH2CH2CH2COOH). The “hydrochloride” part suggests that this compound forms a salt with hydrochloric acid .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic chemistry reactions. For instance, substituted pyridines with diverse functional groups are synthesized via the remodeling of (aza)indole/benzofuran skeletons . Protodeboronation of pinacol boronic esters is another method used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, specific structural information for this compound was not found .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, boronic acids and their derivatives are known to participate in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Boronic acids, for example, are known to be hygroscopic .Scientific Research Applications
Enantiomeric Resolution Studies
One area of research involving analogs of 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride is enantiomeric resolution. For instance, the enantiomeric resolution of 4-amino-3-(5-chlorothien-2-yl)butyric acid, an analogue of baclofen, was studied using high-performance liquid chromatography (HPLC) with a chiral stationary phase. This research is crucial for understanding the separation and characterization of enantiomers in related compounds (Vaccher, Berthelot, & Debaert, 1995).
Synthesis and Reactivity Studies
In another study, the synthesis of a compound structurally related to this compound was reported, focusing on its reactivity in specific assay procedures (Balazs, Anderson, Iwamoto, & Lim, 1970).
Corrosion Inhibition Research
Research has also been conducted on derivatives of this compound in corrosion science. For example, the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid was explored, demonstrating significant corrosion inhibition efficiency (Bentiss et al., 2009).
Phototriggers in Chemical Research
There has been significant interest in phototriggers, especially in the context of γ-amino acids. Introducing methoxy substituents on specific photoremovable protecting groups, in relation to excitatory γ-amino acids like GABA, extends the absorption range of these chromophores. This has implications for the controlled release of amino acids upon irradiation (Conrad, Givens, Weber, & Kandler, 2000).
Antimicrobial Activity of Derivatives
The antimicrobial properties of derivatives of this compound have also been investigated. Novel amino acid derivatives synthesized from reactions with primary and secondary amines showed potential antimicrobial activities against various bacterial strains (El-Sakka, Soliman, & Abdullah, 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-3-(4-methoxyphenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQMLSPLWKGKAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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